2-Isopropyl-6-methylphenyl isocyanate
Overview
Description
2-Isopropyl-6-methylphenyl isocyanate is an organic compound with the molecular formula C11H13NO. It is a derivative of phenyl isocyanate, featuring an isopropyl group and a methyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropyl-6-methylphenyl isocyanate can be synthesized through the reaction of 2-isopropyl-6-methylphenol with phosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to handle the hazardous reagents and to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-6-methylphenyl isocyanate undergoes several types of reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can react with various nucleophiles to form carbamates or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines are used, often in the presence of a catalyst.
Major Products Formed:
Urea Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Carbamates: Resulting from substitution reactions.
Scientific Research Applications
2-Isopropyl-6-methylphenyl isocyanate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is involved in the synthesis of drug candidates and in the development of diagnostic agents.
Industry: It is used in the production of polymers and coatings due to its reactivity with various substrates.
Mechanism of Action
The mechanism by which 2-Isopropyl-6-methylphenyl isocyanate exerts its effects involves the reaction of the isocyanate group with nucleophiles. The isocyanate group (N=C=O) is highly reactive and can form covalent bonds with nucleophiles such as alcohols and amines, leading to the formation of carbamates and ureas. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparison with Similar Compounds
Phenyl Isocyanate: Lacks the isopropyl and methyl groups.
Toluene Diisocyanate: Contains two isocyanate groups on a toluene ring.
Methyl Isocyanate: Contains a single methyl group on the isocyanate.
Properties
IUPAC Name |
2-isocyanato-1-methyl-3-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHDAVZHFWFZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403933 | |
Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102561-43-3 | |
Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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